

PF-04979064 (CAS Number: 1220699-06-8): A

**Technical Whitepaper** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-04979064 |           |
| Cat. No.:            | B609946     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**PF-04979064** is a highly potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). Developed through structure-based drug design, this small molecule has demonstrated significant potential in preclinical studies for the treatment of various cancers. This technical guide provides a comprehensive overview of **PF-04979064**, including its physicochemical properties, mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols for its evaluation.

#### Introduction

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in human cancers has made it a prime target for therapeutic intervention.[1][2] **PF-04979064** emerged from a lead optimization program as a potent and selective ATP-competitive inhibitor of class I PI3K isoforms and mTOR.[3][4] By simultaneously targeting both PI3K and mTOR, **PF-04979064** can overcome feedback loops that often limit the efficacy of single-target agents.[1] This document serves as a technical resource for researchers, providing detailed information on the properties and evaluation of **PF-04979064**.

## **Physicochemical Properties**



**PF-04979064** is a tricyclic imidazo[3][5]naphthyridine derivative with the following properties:

| Property          | Value                                                                                                                                                     | Reference |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 1220699-06-8                                                                                                                                              | [1][6]    |
| Molecular Formula | C24H26N6O3                                                                                                                                                | [1][5]    |
| Molecular Weight  | 446.51 g/mol                                                                                                                                              | [1][5]    |
| IUPAC Name        | 1-{1-[(2S)-2-<br>hydroxypropanoyl]piperidin-4-<br>yl}-3-methyl-8-(6-<br>methylpyridin-3-yl)-1,3-dihydro-<br>2H-imidazo[4,5-c][3]<br>[5]naphthyridin-2-one | [5]       |
| Appearance        | Solid powder                                                                                                                                              | [1]       |
| Solubility        | Soluble in DMSO                                                                                                                                           | [7]       |

### **Mechanism of Action**

**PF-04979064** is an ATP-competitive inhibitor of the kinase domains of class I PI3K isoforms ( $\alpha$ ,  $\gamma$ ,  $\delta$ ) and mTOR.[1][6] Inhibition of PI3K prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that recruits and activates downstream signaling proteins, including AKT. By also inhibiting mTOR, a downstream effector of AKT, **PF-04979064** provides a more complete blockade of the PI3K/AKT/mTOR pathway. This dual inhibition disrupts critical cellular processes in cancer cells, including proliferation, survival, and metabolism.[1]

### **Signaling Pathway**





Click to download full resolution via product page



**Figure 1:** Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by **PF-04979064**.

## In Vitro Pharmacology Kinase Inhibition

**PF-04979064** demonstrates potent inhibition of class I PI3K isoforms and mTOR.

| Target | Kı (nM) | Reference |
|--------|---------|-----------|
| ΡΙ3Κα  | 0.13    | [6]       |
| РІЗКу  | 0.111   | [6]       |
| ΡΙ3Κδ  | 0.122   | [6]       |
| mTOR   | 1.42    | [6]       |

## **Cellular Activity**

The inhibitory activity of **PF-04979064** on the PI3K/AKT/mTOR pathway has been confirmed in cellular assays.

| Assay                   | Cell Line             | IC50 (nM) | Reference |
|-------------------------|-----------------------|-----------|-----------|
| p-Akt (S473) Inhibition | BT-20 (Breast Cancer) | 9.1       | [5]       |

## In Vivo Pharmacology

The anti-tumor efficacy of **PF-04979064** has been evaluated in a glioblastoma xenograft model.

| Animal Model    | Cell Line               | Dose     | Tumor Growth<br>Inhibition | Reference |
|-----------------|-------------------------|----------|----------------------------|-----------|
| Mouse Xenograft | U87MG<br>(Glioblastoma) | 40 mg/kg | 88%                        | [5]       |



#### **Pharmacokinetics**

Pharmacokinetic properties of PF-04979064 have been determined in rats.

| Parameter                     | Value          | Reference |
|-------------------------------|----------------|-----------|
| Volume of Distribution (Vdss) | 5.23 L/kg      | [6]       |
| Clearance (CI)                | 19.3 mL/min/kg | [6]       |
| Half-life (T1/2)              | 1.85 h         | [6]       |
| Oral Bioavailability (F%)     | 61%            | [6]       |

# **Experimental Protocols Synthesis of PF-04979064**

A general synthetic route for **PF-04979064** is described, starting from readily available materials.[3]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. PI3K (p110α[E545K]/p85α) Protocol [worldwide.promega.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. U87 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. enamine.net [enamine.net]
- To cite this document: BenchChem. [PF-04979064 (CAS Number: 1220699-06-8): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609946#pf-04979064-cas-number-1220699-06-8]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com